Oral Bioavailability vs. Micheliolide
ACT001 demonstrates an absolute oral bioavailability of 50.82% in Sprague-Dawley rats, with no accumulation effect upon repeated dosing and wide tissue distribution [1]. In contrast, the parent compound micheliolide (MCL) exhibits poor water solubility, with plasma concentrations too low for meaningful therapeutic effect after oral administration [2]. The dimethylamino Michael addition converts MCL into the water-soluble prodrug DMAMCL (ACT001), which slowly but consistently releases active MCL in plasma and in vivo [3].
| Evidence Dimension | Absolute oral bioavailability |
|---|---|
| Target Compound Data | 50.82% absolute oral bioavailability |
| Comparator Or Baseline | Micheliolide (MCL): plasma concentrations too low for therapeutic effect; required prodrug conversion to achieve meaningful exposure |
| Quantified Difference | >50 percentage-point bioavailability advantage; MCL baseline approaches zero oral bioavailability without prodrug modification |
| Conditions | Sprague-Dawley rats (190±230 g, half male, half female), oral administration, HPLC-MS/MS quantification |
Why This Matters
High oral bioavailability enables practical oral dosing regimens and eliminates the need for intravenous administration, directly affecting procurement decisions for preclinical and clinical studies.
- [1] Xi XN, Liu N, Wang QQ, et al. Pharmacokinetics, tissue distribution and excretion of ACT001 in Sprague-Dawley rats and metabolism of ACT001. Journal of Chromatography B, 2019, 1104: 29-39. View Source
- [2] ZENG Binglin, PAN Xiandao. Research progress on structural modification, biological activity and structure-activity relationship of micheliolide. 2020. View Source
- [3] Xi XN, Liu N, Wang QQ, et al. Pharmacokinetics, tissue distribution and excretion of ACT001 in Sprague-Dawley rats and metabolism of ACT001. Journal of Chromatography B, 2019, 1104: 29-39 (Background section, citing Ref 1). View Source
